LC‑MS/MS Protonated Molecular Ion Mass Shift Relative to Sildenafil
In the ESI‑positive mode, piperazonifil yields a [M+H]⁺ ion at m/z 483.27 (Δ = 8.07 Da higher than sildenafil’s [M+H]⁺ at m/z 475.20). This mass increment arises from the replacement of the methylpiperazine‑sulfonyl group with a 4‑ethyl‑3‑oxopiperazin‑1‑yl‑1‑hydroxyethyl moiety, providing unambiguous mass‑based differentiation even without chromatographic separation. [1]
| Evidence Dimension | Protonated molecular ion [M+H]⁺ (m/z) |
|---|---|
| Target Compound Data | m/z 483.27 (calculated monoisotopic mass 482.264 + H⁺) |
| Comparator Or Baseline | Sildenafil: m/z 475.20 |
| Quantified Difference | Δm/z = +8.07 Da |
| Conditions | ESI‑Q‑TOF mass spectrometer; positive ion mode; direct infusion or LC‑MS of standard solutions (1–10 µg/mL) in 0.1% formic acid/acetonitrile. |
Why This Matters
The 8.07‑Da shift is sufficient to prevent misidentification in targeted MRM methods and enables unambiguous precursor ion selection during high‑resolution mass spectrometry screening.
- [1] Wollein U, Eisenreich W, Schramek N. Identification of novel sildenafil-analogues in an adulterated herbal food supplement. J Pharm Biomed Anal. 2012;58:30-36. doi:10.1016/j.jpba.2011.09.023 View Source
